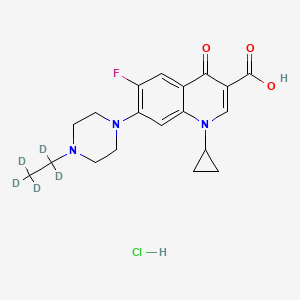

Enrofloxacin D5 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2733718-29-9 |

|---|---|

Molecular Formula |

C19H23ClFN3O3 |

Molecular Weight |

400.9 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2; |

InChI Key |

PZJWYUDBXNNVLZ-LUIAAVAXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |

Origin of Product |

United States |

Contextualization of Stable Isotope Labeled Fluoroquinolones

Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been substituted with a stable, non-radioactive isotope. Within the field of pharmaceutical and environmental analysis, SIL analogs of antibiotics, including those from the fluoroquinolone class, have become indispensable tools. Fluoroquinolones are a significant class of synthetic broad-spectrum antibiotics widely utilized in both human and veterinary medicine. researchgate.netnih.gov The labeling of fluoroquinolones with stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), does not significantly alter their chemical properties but provides a distinct mass signature. sigmaaldrich.com This characteristic makes them ideal for use as internal standards in quantitative analytical methods, particularly in mass spectrometry-based techniques. researchgate.netmedchemexpress.com The use of SIL fluoroquinolones, such as Marbofloxacin-d8 and Ciprofloxacin-d8, allows researchers to achieve higher accuracy and precision in complex sample matrices by compensating for variations during sample preparation and analysis. researchgate.netmedchemexpress.commedchemexpress.com

Significance of Deuterated Analogs in Modern Research Methodologies

Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), are a prominent type of stable isotope-labeled compound used extensively in modern research. The key to their utility lies in the mass difference between hydrogen (≈1 amu) and deuterium (≈2 amu). This mass increase is easily detectable by mass spectrometry (MS), allowing the deuterated analog to be distinguished from its non-deuterated counterpart. sigmaaldrich.comresearchgate.net

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds serve as superior internal standards. researchgate.netnih.gov When added to a sample in a known quantity at the beginning of the analytical process, the deuterated standard experiences the same processing and potential for loss as the target analyte. Because the standard and analyte are chemically almost identical, they co-elute chromatographically but are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. sigmaaldrich.com This co-analysis effectively mitigates matrix effects and variations in instrument response, leading to more reliable and accurate quantification of the target compound. researchgate.netresearchgate.net Furthermore, deuterated analogs are crucial in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of drugs, as the deuterium label allows for precise tracking and quantification in various biological samples. medchemexpress.com

Overview of Enrofloxacin D5 Hydrochloride As a Research Tool

Enrofloxacin (B1671348) D5 Hydrochloride is the deuterated, hydrochloride salt form of enrofloxacin, a fluoroquinolone antibiotic used primarily in veterinary medicine. nih.govlgcstandards.comsigmaaldrich.com In this specific analog, five hydrogen atoms on the ethyl group of the piperazinyl ring have been replaced with deuterium (B1214612) atoms. lgcstandards.comsigmaaldrich.com This substitution results in a mass increase of 5 atomic mass units compared to the unlabeled enrofloxacin, creating a distinct mass shift (M+5). sigmaaldrich.com

Primarily, Enrofloxacin D5 Hydrochloride is produced and utilized as an analytical standard or internal standard for the express purpose of quantifying enrofloxacin in research and monitoring settings. sigmaaldrich.comcaymanchem.combertin-bioreagent.com Its chemical and physical properties are nearly identical to native enrofloxacin, ensuring it behaves similarly during extraction, chromatography, and ionization. sigmaaldrich.com However, its increased mass allows it to be separately detected by a mass spectrometer, making it an ideal tool for isotope dilution mass spectrometry. This method provides high precision and accuracy for determining the concentration of enrofloxacin in complex biological and environmental matrices. mdpi.com

Table 1: Physicochemical Properties of this compound Use the interactive buttons to sort the data.

| Property | Value | Source |

| Chemical Formula | C₁₉D₅H₁₇FN₃O₃ · HCl | sigmaaldrich.com |

| Molecular Weight | 400.89 g/mol | lgcstandards.comsigmaaldrich.com |

| CAS Number | 2733718-29-9 | lgcstandards.com |

| Synonyms | 1-cyclopropyl-7-(4-ethyl-d5-1-piperazinyl)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride | sigmaaldrich.com |

| Isotope Label | Deuterium (D) | lgcstandards.com |

| Mass Shift | M+5 | sigmaaldrich.com |

| Purity | Analytical Standard Grade | sigmaaldrich.com |

Scope of Academic Research on Enrofloxacin D5 Hydrochloride

The academic and industrial research applications of Enrofloxacin (B1671348) D5 Hydrochloride are sharply focused on its role as an internal standard for quantitative analysis. Its primary use is in conjunction with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to determine the residue levels of enrofloxacin in various samples.

Key research areas include:

Food Safety and Residue Monitoring: A significant body of research involves using Enrofloxacin-d5 to monitor enrofloxacin residues in food products of animal origin. For instance, a 2023 study detailed a method using Enrofloxacin-d5 (along with Enrofloxacin-d3) as internal standards to accurately quantify high variations of enrofloxacin residues in different aquatic products. mdpi.com This ensures compliance with maximum residue limits (MRLs) set by regulatory bodies. mdpi.com

Pharmacokinetic Studies: Researchers employ Enrofloxacin-d5 to study the pharmacokinetics of enrofloxacin in various animal species. A 2024 study on donkeys used Enrofloxacin-d5 as an internal standard to accurately measure the concentrations of enrofloxacin and its primary metabolite, ciprofloxacin (B1669076), in plasma, urine, and feces. nih.gov Such studies are essential for understanding drug metabolism and establishing appropriate protocols. nih.gov

Environmental Analysis: Enrofloxacin-d5 is used to detect and quantify the presence of enrofloxacin in environmental samples, such as wastewater or manure. A study on a full-scale biogas plant used deuterated standards, including ciprofloxacin-d8, to track the removal of fluoroquinolones during anaerobic digestion, highlighting the environmental fate of these antibiotics. mdpi.com

In these applications, the stable isotope-labeled standard is critical for overcoming matrix interference and ensuring the data's accuracy, which is paramount for regulatory decisions and scientific validity. researchgate.netmdpi.com

Table 2: Comparison of Unlabeled Enrofloxacin and Enrofloxacin D5 for Mass Spectrometry This interactive table illustrates the mass difference used for identification in MS-based methods.

| Compound | Molecular Formula | Monoisotopic Mass (approx.) | Key Ion in (+) ESI-MS | Application | Source |

| Enrofloxacin | C₁₉H₂₂FN₃O₃ | 359.16 u | [M+H]⁺ at m/z 360.17 | Analyte (Target Compound) | researchgate.net |

| Enrofloxacin D5 | C₁₉D₅H₁₇FN₃O₃ | 364.20 u | [M+H]⁺ at m/z 365.20 | Internal Standard | researchgate.net |

An In-depth Analysis of Enrofloxacin D5 Hydrochloride: Synthesis and Isotopic Labeling

This compound is the isotopically labeled form of Enrofloxacin Hydrochloride, a synthetic fluoroquinolone antibiotic. The incorporation of five deuterium (B1214612) atoms into the ethyl group of the molecule makes it a valuable internal standard for pharmacokinetic studies and residue analysis using mass spectrometry. This article provides a detailed examination of the synthesis, isotopic modification, and production challenges associated with this complex chemical compound.

Environmental Fate and Transport Studies of Enrofloxacin and Its Metabolites

Tracing Environmental Persistence and Degradation Products

Fluoroquinolones like enrofloxacin (B1671348) are considered "pseudo-persistent" because of their continuous introduction into the environment and their resistance to complete degradation. scielo.br Their persistence is influenced by factors such as their physicochemical properties, climatic conditions, pH, and the presence of light. acs.org

The degradation of enrofloxacin in the environment leads to the formation of various transformation products (TPs). The primary metabolite is ciprofloxacin (B1669076), which is also an active antibiotic. researchgate.net In addition to ciprofloxacin, other degradation products have been identified in both wastewater and soil.

Photodegradation in aqueous solutions is a significant pathway for enrofloxacin breakdown. eeer.org Studies have identified several photoproducts resulting from the oxidative degradation of the piperazine (B1678402) side-chain, reductive defluorination, and fluorine solvolysis. eeer.org In one study, fourteen byproducts were identified in a plasma/peroxydisulfate system, with proposed degradation pathways including the substitution of the fluorine atom and the opening and loss of the piperazine ring. researchgate.net

In soil and manure, the degradation process is also complex. One study investigating enrofloxacin degradation in broiler chicken manure identified ciprofloxacin as the main metabolite. nih.gov The degradation rates for both enrofloxacin and ciprofloxacin were found to be dependent on environmental conditions within the manure heap. nih.gov

The long-term environmental behavior of fluoroquinolones is characterized by their tendency to persist and accumulate, particularly in soil and sediments. nih.govnih.gov They have a strong affinity for binding to soil and sediment particles, which reduces their mobility but increases their persistence. nih.govucp.pt Half-lives of fluoroquinolones can be as long as 580 days in sediment. mdpi.com This persistence can lead to the long-term exposure of non-target organisms. nih.gov

The continuous introduction of these compounds into the environment, even at low concentrations, raises concerns about the development of antibiotic resistance in microbial populations. scielo.brmdpi.com The presence of fluoroquinolones in the environment is a serious threat due to their widespread use and "pseudo-persistence". nih.gov

Methodologies for Monitoring Enrofloxacin in Aquatic and Terrestrial Ecosystems

Effective monitoring of enrofloxacin in the environment is crucial for assessing its potential risks. Various analytical techniques are employed for its detection and quantification in different environmental matrices.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used and highly sensitive method for quantifying enrofloxacin in surface waters and sediments. frontiersin.org This technique allows for the detection of enrofloxacin at concentrations in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. frontiersin.org Enrofloxacin has been detected in various aquatic environments, including rivers, lakes, and even tap water. helsinki.fi For instance, concentrations in the Wangyang River in China were found to pose a high risk to aquatic organisms. frontiersin.org In a study on a lake in Berlin, biodegradation and transformation products of enrofloxacin were identified in the lake sediments. researchgate.net

The analysis of enrofloxacin in animal manure and agricultural runoff is critical as these are major pathways for its entry into the environment. researchgate.net HPLC-MS/MS is also the preferred method for analyzing these complex matrices. frontiersin.org Studies have found significant concentrations of enrofloxacin in animal manure, with levels up to 46 mg/kg being reported. nih.gov When manure is applied to agricultural land, enrofloxacin can be transported into the wider environment through runoff. frontiersin.org One study detected enrofloxacin in overflows from an animal lot lagoon, with the highest concentrations linked to periods of high discharge and precipitation. frontiersin.org

Assessment of Environmental Dissipation Rates in Different Climatic Conditions

The rate at which enrofloxacin dissipates in the environment is highly variable and depends on a range of factors, most notably climatic conditions such as sunlight and temperature, as well as the physicochemical properties of the environmental matrix like pH. acs.org

Photodegradation is a key process in the dissipation of enrofloxacin in aquatic environments. plos.org The half-life of enrofloxacin can be significantly reduced by exposure to sunlight. For example, in a study conducted in the Mekong Delta, enrofloxacin decomposed rapidly in a transparent water system exposed to sunlight, with a dissipation half-life (DT50) of less than one day. mdpi.com In contrast, in a dark water system, the DT50 was one day. mdpi.com Another study found that the photodegradation of enrofloxacin was fastest at a pH of around 8. eeer.org

The pH of the water also plays a crucial role in the dissipation of enrofloxacin. One study found that the dissipation was faster at higher pH values, with half-lives decreasing from 1.5 hours at pH 4.0 to 0.2 hours at pH 7.2 under simulated sunlight. nih.gov However, another study on aquaculture water found that a lower pH of 5, combined with a temperature of 25°C, resulted in the highest removal rate of enrofloxacin. nih.gov

In soil and manure, dissipation rates are also influenced by environmental conditions. A field study on broiler chicken manure found that the degradation half-lives of enrofloxacin ranged from 12.7 to 38.1 days, depending on the depth of the manure sampling. nih.gov The presence of sediment also affects dissipation; in a tropical microcosm study, enrofloxacin dissipated relatively quickly from the water column with a half-dissipation time of 11.7 hours. researchgate.net

The following tables present data from various studies on the dissipation of enrofloxacin under different conditions.

Table 1: Dissipation Half-Lives (DT50) of Enrofloxacin in Water Systems in the Mekong Delta

| System | Condition | DT50 (days) |

|---|---|---|

| A | Transparent Water | < 1 |

| D | Dark Water | 1 |

Data from a study in the Mekong Delta, Vietnam. mdpi.com

Table 2: Effect of pH on Enrofloxacin Half-Life under Simulated Sunlight

| pH | Half-Life (hours) |

|---|---|

| 4.0 | 1.5 |

| 5.5 | 0.8 |

| 7.2 | 0.2 |

Data from a study on photodegradation at different pH values. nih.gov

Table 3: Enrofloxacin Degradation in Broiler Chicken Manure under Field Conditions

| Parameter | Half-Life (days) |

|---|---|

| Enrofloxacin | 12.7 - 38.1 |

| Ciprofloxacin (metabolite) | 1.2 - 8.2 |

Data from a field study on enrofloxacin degradation in manure. nih.gov

Mechanistic Research on Antimicrobial Resistance Through Deuterium Labeling

Utilizing Enrofloxacin (B1671348) D5 Hydrochloride in Microbiological Research

Enrofloxacin D5 Hydrochloride, a deuterium-labeled version of the fluoroquinolone antibiotic enrofloxacin, serves as a critical tool in microbiological research, particularly in studies investigating antimicrobial resistance. medchemexpress.comszabo-scandic.com The substitution of five hydrogen atoms with deuterium (B1214612) in the ethyl group creates a stable isotope-labeled internal standard. sigmaaldrich.com This labeling does not significantly alter the compound's biological activity but provides a distinct mass signature, making it invaluable for pharmacokinetic and metabolic studies. medchemexpress.com

In microbiological research, this compound is employed to accurately quantify the parent compound, enrofloxacin, in various biological matrices such as plasma, tissues, and bacterial cultures using techniques like liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.combiomol.com This precise quantification is essential for understanding the dynamics of the antibiotic in the presence of bacterial populations and for elucidating the mechanisms that lead to the development of resistance. The use of this deuterated standard enhances the accuracy and resolution of analytical methods, allowing researchers to trace the fate of the antibiotic and its metabolites within a biological system.

Research into Molecular Mechanisms of Resistance Induction

The use of this compound as a quantitative tool underpins research into the specific molecular changes that confer antibiotic resistance.

Influence on Bacterial DNA Gyrase and Topoisomerase IV Activity

Enrofloxacin, like other fluoroquinolones, functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. mdpi.comcymitquimica.comnih.gov Resistance to enrofloxacin most commonly arises from mutations in the genes that encode these enzymes, specifically in the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE. scirp.orgnih.gov These mutations alter the target enzymes, reducing their affinity for the antibiotic and thereby diminishing its inhibitory effect. nih.gov For instance, mutations in the gyrA gene are a common finding in enrofloxacin-resistant strains of Campylobacter and Salmonella. nih.gov

Analysis of Efflux Pump Mechanisms in Resistant Strains

Another significant mechanism of resistance is the increased expression of efflux pumps, which actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels. mdpi.comveterinarypaper.com Several families of efflux pumps have been implicated in fluoroquinolone resistance. The expression of these pumps can be enhanced through various mechanisms, including the integration of insertion sequences upstream of the efflux pump gene, which may contain promoters that drive higher expression levels. escholarship.org Plasmid-mediated quinolone resistance (PMQR) genes, such as qnr, aac(6')-Ib-cr, and plasmid-based efflux pumps like qepA and oqxAB, also contribute to reduced susceptibility. mdpi.comnih.gov

Research has identified the role of specific efflux pumps in resistance to enrofloxacin in bacteria like S. Typhimurium and E. coli. mdpi.com The table below summarizes some of the key efflux pump genes associated with enrofloxacin resistance.

| Efflux Pump Gene | Mechanism | Bacterial Species Implicated |

| qepA | Plasmid-based efflux pump | Gram-negative bacteria |

| oqxAB | Plasmid-based efflux pump | Gram-negative bacteria |

| AcrAB-TolC | Chromosomally-encoded efflux pump | E. coli, Salmonella |

Genomic and Proteomic Approaches to Resistance Pathways

Genomic and proteomic studies provide a comprehensive view of the adaptive changes that occur in bacteria exposed to enrofloxacin. Transcriptomic analysis of enrofloxacin-resistant Aeromonas hydrophila has revealed differential expression of numerous genes, with many being upregulated or downregulated in response to the antibiotic. plos.org These studies have shown that resistance is a complex process involving alterations in multiple biological functions, including energy metabolism, protein synthesis, and stress responses. plos.org

Proteomic analyses of E. coli have shown that even subtle structural differences between fluoroquinolones like enrofloxacin and ciprofloxacin (B1669076) can lead to distinct proteomic adaptations. chalmers.senih.gov For example, in susceptible E. coli, ciprofloxacin exposure led to a more pronounced upregulation of glycolysis-related proteins compared to enrofloxacin. chalmers.se In contrast, enrofloxacin induced more extensive proteomic changes in a mutant strain deficient in the SOS response, a key pathway in DNA repair and mutation. chalmers.senih.gov These findings underscore the complexity of bacterial adaptation to antibiotic stress and the value of multi-omics approaches in understanding resistance mechanisms. researchgate.net

Quality Assurance and Reference Standard Development

Development of Analytical Method Validation (AMV) Protocols

The validation of analytical methods is a critical regulatory requirement to ensure that a chosen analytical procedure is suitable for its intended purpose. Enrofloxacin (B1671348) D5 Hydrochloride is a key component in the development and validation of robust analytical methods for enrofloxacin, in accordance with guidelines from bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

During method validation, several performance characteristics are evaluated, and Enrofloxacin D5 Hydrochloride plays a crucial role in assessing many of them:

Accuracy: By spiking a blank matrix with a known amount of enrofloxacin and this compound, the accuracy of the method (the closeness of the measured value to the true value) can be precisely determined. The recovery of the unlabeled enrofloxacin is calculated relative to the consistent signal of the deuterated internal standard.

Precision: The precision of a method is its ability to produce consistent results for the same sample under the same conditions. This compound helps in demonstrating the repeatability and intermediate precision of a method by minimizing variations arising from the analytical process.

Linearity: To establish the linearity of a method, a calibration curve is prepared by analyzing a series of standards with increasing concentrations of enrofloxacin, each containing a fixed amount of this compound. The linear relationship between the concentration and the response ratio (analyte/internal standard) confirms the method's ability to provide results that are directly proportional to the concentration of the analyte.

Limit of Quantification (LOQ) and Limit of Detection (LOD): The use of a deuterated internal standard can enhance the sensitivity of the method, allowing for lower LOQ and LOD values to be achieved and validated.

The following interactive table summarizes typical validation parameters for an HPLC-MS/MS method for enrofloxacin analysis utilizing this compound as an internal standard, as reported in scientific literature.

| Validation Parameter | Typical Acceptance Criteria (ICH) | Illustrative Research Finding |

| Accuracy | Recovery of 80-120% | 95-105% recovery in spiked chicken tissue |

| Precision (RSD%) | ≤ 15% | < 10% for intra- and inter-day precision |

| Linearity (r²) | ≥ 0.99 | > 0.995 over a concentration range of 1-100 ng/mL |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.1 ng/g in milk |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.5 ng/g in milk |

Traceability to Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. These standards include monographs that detail the analytical procedures for identifying and quantifying the active pharmaceutical ingredient (API) and any impurities. Establishing traceability to these pharmacopeial standards is essential for regulatory compliance and for ensuring the global acceptance of pharmaceutical products.

Both the USP and the EP have monographs for enrofloxacin. These monographs typically describe chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, for the assay of enrofloxacin. While these official methods may not explicitly mandate the use of a deuterated internal standard like this compound, they often allow for the use of alternative, validated methods.

The use of methods employing this compound, such as LC-MS/MS, can be validated against the official pharmacopeial methods to demonstrate equivalence or superiority in terms of accuracy, precision, and specificity. Furthermore, this compound, as a well-characterized reference material, can be used to verify the performance of the pharmacopeial methods. This ensures that the analytical results obtained are traceable to the primary standards established by the pharmacopeias. The availability of USP and EP reference standards for enrofloxacin allows for direct comparison and validation of in-house methods that utilize deuterated internal standards.

Production of Certified Reference Materials for Enrofloxacin and its Metabolites

Certified Reference Materials (CRMs) are "gold standard" materials that are homogeneous and stable with respect to one or more specified properties, and which have been established to be fit for their intended use in measurement or in examination of nominal properties. The production of CRMs for enrofloxacin and its primary metabolite, ciprofloxacin (B1669076), is a meticulous process where this compound plays a critical role.

The certification of the concentration of enrofloxacin in a CRM is often carried out using a primary method of measurement, such as isotope dilution mass spectrometry (IDMS). The process generally involves the following steps:

Preparation of the Matrix: A suitable matrix, such as animal tissue or a solution, is prepared. For matrix CRMs, tissues from animals treated with enrofloxacin may be used to create a naturally incurred material.

Homogenization: The material is thoroughly homogenized to ensure that the analyte is evenly distributed throughout the batch.

Characterization and Value Assignment: This is the most critical step where this compound is used. A precise amount of the deuterated standard is added to a known quantity of the candidate CRM. The sample is then analyzed by a high-precision technique like LC-MS/MS. By comparing the mass spectrometric response of the unlabeled enrofloxacin to that of the labeled internal standard, the exact concentration of enrofloxacin in the material can be determined with a very low uncertainty.

Homogeneity and Stability Studies: The homogeneity of the CRM is assessed by analyzing multiple units from the same batch. Stability studies are conducted under various storage conditions to determine the shelf-life of the CRM. This compound is used as the internal standard in the analytical methods for these studies to ensure the reliability of the data.

Certification: Once the characterization, homogeneity, and stability have been established, a certificate is issued that provides the certified value of the analyte concentration and its associated uncertainty.

The use of this compound in the production of CRMs provides a direct and unbroken chain of traceability to the International System of Units (SI), ensuring the highest level of accuracy and comparability of analytical measurements across different laboratories and over time.

Future Research Directions and Emerging Applications

Integration of Enrofloxacin (B1671348) D5 Hydrochloride in Multi-Residue Analytical Panels

The surveillance of veterinary drug residues in food products of animal origin is critical for ensuring food safety. Multi-residue analytical methods, capable of detecting and quantifying numerous compounds from different drug classes simultaneously, are becoming increasingly important. Enrofloxacin D5 Hydrochloride serves as an ideal internal standard in these complex analyses, primarily conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comtexilajournal.comnih.gov

The inclusion of deuterated standards like Enrofloxacin D5 is crucial for achieving accurate and reliable quantification. clearsynth.com These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, meaning they behave similarly during sample extraction, cleanup, and chromatographic separation. researchgate.net This co-elution helps to compensate for variations in analytical processes and matrix effects, where other compounds in a complex sample (like milk, meat, or fish) can enhance or suppress the instrument's signal. clearsynth.comtexilajournal.com

Research has demonstrated the successful application of Enrofloxacin-d5 in quantifying enrofloxacin residues in diverse matrices such as aquatic products, distillers grains, and various animal-derived foods. nih.govoup.comqcap-egypt.com Future work will focus on expanding these multi-residue panels to include a broader range of antibiotics and their metabolites. Developing methods that can simultaneously screen for dozens of veterinary drugs requires robust internal standards like this compound to ensure precision and conformity with stringent international maximum residue limits (MRLs). nih.govresearchgate.net

Table 1: Application of Deuterated Standards in Multi-Residue Analysis

| Analytical Technique | Matrix | Role of Deuterated Standard | Key Benefit |

|---|---|---|---|

| LC-MS/MS | Aquatic Products | Internal standard for Enrofloxacin | Accurate quantification despite matrix effects. nih.govresearchgate.net |

| LC-Q-Orbitrap HRMS | Bovine Liver, Muscle, Milk | Internal standard for 41 veterinary drugs | Simultaneous identification and quantification of multiple classes. qcap-egypt.com |

| UHPLC-MS/MS | Dairy Products | Internal standard for various antibiotics | Method development and validation. sigmaaldrich.com |

Novel Applications in High-Resolution Mass Spectrometry for Metabolite Screening

Understanding how drugs are metabolized in target animals is fundamental to assessing both their efficacy and the safety of food products. High-resolution mass spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (QqToF) and Orbitrap MS, offers unparalleled capabilities for identifying known and unknown metabolites. nih.govnju.edu.cnnih.gov

In this context, this compound is an invaluable tool. While HRMS provides high-accuracy mass measurements to help determine the elemental composition of potential metabolites, the deuterated standard is essential for distinguishing drug-related compounds from endogenous matrix components. nih.gov By comparing the mass spectra of samples from treated animals with those of control samples and spiked standards, researchers can pinpoint new transformation products.

Recent studies using UHPLC-Q-Orbitrap MS have successfully screened for and identified enrofloxacin metabolites in fish and chicken muscle, revealing compounds beyond the primary metabolite, ciprofloxacin (B1669076). nih.govnju.edu.cnnih.govresearchgate.net For instance, deethylene-enrofloxacin was identified as another significant metabolite in fish samples. nju.edu.cnnih.gov Future research will leverage this compound in non-targeted screening workflows to build comprehensive metabolite profiles. This involves using advanced data processing software to mine complex HRMS data, facilitating the discovery of novel metabolic pathways and ensuring that all potentially relevant residues are considered in food safety assessments.

Table 2: HRMS in Enrofloxacin Metabolite Identification

| HRMS Technique | Matrix | Findings | Reference |

|---|---|---|---|

| LC-QqToF & LC-LTQ-Orbitrap | Chicken Muscle | Identification of 14 new metabolites and 21 transformation products. | nih.gov |

Advanced Modeling of Environmental Contaminant Dynamics Using Isotopic Tracers

The widespread use of antibiotics in veterinary medicine leads to their release into the environment through animal waste, posing risks to ecosystems. iaea.org Tracing the environmental fate of these micropollutants—their distribution, degradation, and persistence—is challenging with conventional analytical methods alone. iaea.orgwur.nl Isotopic tracers, including stable isotope-labeled compounds like this compound, offer a powerful solution. wur.nl

By introducing a labeled compound into a controlled environmental system (e.g., soil microcosms, aquatic systems), scientists can track its pathway with high sensitivity and specificity, distinguishing it from pre-existing background levels of the contaminant. iaea.orgnih.gov This approach allows for the precise measurement of degradation rates, the identification of transformation products, and the quantification of processes like adsorption to soil particles or uptake by organisms. wur.nliaea.org

Future research will employ this compound in sophisticated environmental models. Compound-Specific Isotope Analysis (CSIA) can provide insights into the degradation mechanisms and sources of contamination. iaea.org These studies are crucial for developing accurate models that predict how veterinary antibiotics behave in different environmental compartments, ultimately informing risk assessments and strategies to mitigate the spread of these contaminants. iaea.orgnih.gov

Exploration of Deuterium (B1214612) Labeling in Investigating Sub-Inhibitory Concentration Effects on Resistance

Antimicrobial resistance (AMR) is a global health crisis, and the role of low, sub-inhibitory concentrations of antibiotics in the environment and in treated animals is a key area of investigation. rvc.ac.uk These low concentrations may not kill bacteria but can select for mutations that lead to reduced susceptibility. frontiersin.org Deuterium labeling offers innovative ways to study these phenomena.

One emerging technique uses deuterium oxide (heavy water) to label bacterial lipids, allowing researchers to track bacterial growth via mass spectrometry. nih.govnih.gov By measuring the rate of deuterium incorporation into lipids in the presence of varying antibiotic concentrations, scientists can determine the minimum inhibitory concentration (MIC) and assess how bacteria respond to sub-inhibitory levels. nih.govnih.govacs.org This method can differentiate between resistant and susceptible strains, as resistant bacteria will continue to grow and incorporate deuterium, while susceptible ones will not. nih.govnih.gov

Future studies could adapt this approach using this compound to directly trace the uptake and effect of the antibiotic on bacterial metabolism at very low concentrations. This could help elucidate the specific mechanisms by which sub-inhibitory exposure drives the selection of resistance. nih.gov Understanding the relationship between low-dose antibiotic exposure and the emergence of resistance is critical for developing strategies to preserve the efficacy of important veterinary drugs like enrofloxacin. scirp.orgfrontiersin.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Enrofloxacin |

| Ciprofloxacin |

| Deethylene-enrofloxacin |

| Erythromycin |

| Penicillin G |

Q & A

Q. What are the key considerations for synthesizing and purifying Enrofloxacin D5 Hydrochloride for use as an internal standard in analytical chemistry?

this compound, a deuterated analog, is synthesized by replacing five hydrogen atoms with deuterium at specific positions (typically the ethyl group). Key considerations include:

- Deuterium Labeling Efficiency : Ensure isotopic purity (>98%) via nuclear magnetic resonance (NMR) and mass spectrometry (MS) validation to avoid interference in quantitative analyses .

- Purification : Use reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase to isolate the deuterated compound from non-deuterated impurities .

- Storage : Store in airtight, light-protected containers at -20°C to prevent deuterium exchange and degradation .

Q. How does the deuteration of Enrofloxacin affect its physicochemical properties and analytical performance compared to the non-deuterated form?

Deuteration minimally alters polarity but significantly impacts mass-to-charge (m/z) ratios, making it distinguishable in MS. Key differences include:

- Retention Time : Slight shifts (<0.1 min) in HPLC due to isotopic mass differences, requiring method optimization to resolve overlapping peaks .

- Ionization Efficiency : Comparable electrospray ionization (ESI) performance, but matrix effects in biological samples (e.g., plasma) may differ, necessitating matrix-matched calibration curves .

- Stability : Enhanced resistance to metabolic degradation in tracer studies due to deuterium kinetic isotope effects .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving discrepancies in quantitative data when using this compound as an internal standard?

Discrepancies often arise from matrix interference or isotopic cross-talk. Mitigation strategies include:

- Cross-Validation : Compare results with a second internal standard (e.g., ¹³C-labeled analogs) to identify systematic errors .

- Dynamic Range Adjustment : Optimize spiking concentrations to match analyte levels, avoiding saturation or sub-threshold detection in LC-MS .

- Blank Matrix Analysis : Use analyte-free matrices to assess background noise and correct for endogenous compounds .

Q. How can researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters to enhance the detection sensitivity of this compound in complex biological matrices?

Sensitivity improvements require:

- Mobile Phase Optimization : Use 0.1% formic acid in water/acetonitrile gradients to enhance ionization and reduce adduct formation .

- Collision Energy Tuning : Adjust MS/MS parameters (e.g., 25–35 eV for Q-TOF instruments) to maximize fragment ion yield for m/z 406→245 (D5-specific transition) .

- Sample Preparation : Employ solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to reduce phospholipid interference in plasma .

Q. What are the critical factors in designing environmental fate studies using this compound to track metabolite degradation pathways?

Key factors include:

- Isotopic Tracing : Use high-resolution MS (HRMS) to differentiate between parent compounds and metabolites (e.g., ciprofloxacin-D5) in soil/water matrices .

- Degradation Kinetics : Conduct time-series sampling under controlled pH/temperature conditions to model hydrolysis and photolysis rates .

- Quality Control : Include field blanks and recovery spikes (80–120%) to validate extraction efficiency and minimize environmental contamination .

Experimental Design and Safety

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Waste Management : Collect chemical waste separately in labeled containers for incineration by certified hazardous waste facilities .

- Ventilation : Handle in fume hoods to avoid inhalation of fine particulates during weighing .

Q. How should researchers address crystallographic data inconsistencies when comparing this compound with its non-deuterated form?

- Single-Crystal X-ray Diffraction (SC-XRD) : Compare lattice parameters (e.g., unit cell dimensions) to assess isotopic effects on crystal packing. For example, deuterated forms may exhibit minor differences in hydrogen bonding networks .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to evaluate melting point shifts (>2°C) indicative of structural variations .

Data Reporting and Reproducibility

Q. What documentation standards are critical for ensuring reproducibility in studies involving this compound?

- Synthesis Details : Report deuterium positions, isotopic purity, and purification methods (e.g., HPLC gradients) .

- Analytical Parameters : Provide LC-MS/MS transitions, collision energies, and calibration curve equations .

- Raw Data Accessibility : Deposit crystallographic data (e.g., CIF files) in public repositories like the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.